1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyridine and pyrazole rings in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 2-methylpyridine with a suitable pyrazole derivative. One common method involves the alkylation of 2-methylpyridine with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or pyridine ring can be substituted with various nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole or pyridine derivatives .
Scientific Research Applications
1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds also contain both pyridine and pyrazole rings and have similar chemical and biological properties.
Pyrrole derivatives: Compounds like 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine share structural similarities and are investigated for their therapeutic potential
Uniqueness
1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyridine and pyrazole rings, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications and optimization for specific applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-[(2-methylpyridin-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-9(3-2-5-12-8)7-14-6-4-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
CDJIELMYJLXBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)CN2C=CC(=N2)N |
Origin of Product |
United States |
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